6-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine is a heterocyclic compound characterized by a pyrrolo[2,3-b]pyridine core structure, featuring a fluorine atom at the 6-position and an amine group at the 4-position. This compound is of considerable interest in medicinal chemistry due to its potential biological activities and its utility as a building block in the synthesis of various pharmacologically active molecules. The unique structural features of 6-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine contribute to its reactivity and biological properties, making it a subject of ongoing research in drug development and synthetic chemistry.
The synthesis of 6-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine typically involves multi-step procedures that start from commercially available precursors. Key synthetic routes often include cyclization reactions, halogenation, and amination under controlled conditions. For instance, one common method involves the use of substituted 2-amino-1,5-diphenyl-1H-pyrrole derivatives as starting materials. These can undergo cross-coupling and condensation reactions to form the target compound .
Specific synthetic strategies may involve:
Industrial production methods may employ continuous flow reactors and advanced purification techniques to optimize yield and purity, ensuring scalability for commercial applications.
The molecular formula of 6-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine is C_7H_7FN_2. The compound has a distinct structure characterized by:
6-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine can participate in various chemical reactions:
Common reagents used in these reactions include:
Reaction conditions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions. The products formed from these reactions depend on specific reagents and conditions used; for example, oxidation may yield oxides while substitution reactions can produce various derivatives with different functional groups .
The mechanism of action for 6-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby modulating biological pathways. This inhibition can lead to therapeutic effects including anti-cancer and anti-inflammatory activities. Research indicates that this compound may act as an enzyme inhibitor in certain biochemical pathways, making it a candidate for further pharmacological studies .
6-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine typically exhibits:
Key chemical properties include:
Relevant analyses such as infrared spectroscopy and nuclear magnetic resonance spectroscopy provide insights into its functional groups and molecular environment, confirming the presence of amine and aromatic functionalities .
6-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine has several applications in scientific research:
6-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine represents a structurally optimized member of the 7-azaindole (pyrrolopyridine) family, a quintessential privileged scaffold in medicinal chemistry. Its privileged status arises from three key attributes: bioisosteric mimicry, versatile vector topology, and fluorine-enhanced pharmacology. As a purine isostere, the scaffold replicates critical hydrogen-bonding patterns of endogenous adenine nucleotides, enabling competitive binding to ATP pockets across diverse kinase targets [2] [8]. The fluorine atom at C-6 significantly modulates electronic properties, lipophilicity, and metabolic stability, while the C-4 amino group serves as a handle for derivatization or direct target engagement.
Table 1: Key Physicochemical and Pharmacokinetic Properties of 6-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine
Property | Value/Range | Significance in Drug Design |
---|---|---|
Molecular Weight | 151.13 g/mol | Favorable for fragment-based approaches |
Calculated log P (iLOGP) | 1.30 - 1.62 | Balanced lipophilicity for membrane permeability |
Topological PSA | ~28.68 Ų | Optimal for cellular uptake and CNS penetration |
H-bond Donors/Acceptors | 1 / 2 | Mimics adenine's H-bonding capacity |
GI Absorption | High (Predicted) | Suitable for oral dosing paradigms |
BBB Permeation | Yes (Predicted) | Enables targeting of neurological disorders and brain tumors |
The fluorine atom strategically enhances the scaffold's drug-likeness:
Functionally, the scaffold demonstrates multitarget engagement potential. Its planar core facilitates π-π stacking interactions within hydrophobic kinase pockets, while the pyrrolic N-H and C-4 amino group form critical hydrogen bonds with hinge region residues (e.g., backbone carbonyls in kinases). This is exemplified by FDA-approved 7-azaindoles like vemurafenib (BRAF V600E inhibitor) and pexidartinib (CSF1R inhibitor), where the core scaffold drives target affinity and selectivity [2] [9]. The 6-fluoro-4-amine derivative further refines this profile, with fluorine enhancing binding to targets like dopamine D4 receptors (Ki values reaching sub-nanomolar ranges in fluorinated analogs) [4].
The therapeutic journey of pyrrolopyridines began with natural product discovery but accelerated through rational drug design focused on heterocyclic bioisosteres:
First Generation (1990s-2000s): Unsubstituted Core ExplorationEarly work focused on the native 1H-pyrrolo[2,3-b]pyridine scaffold (7-azaindole), recognized for its kinase-binding capability. Seminal studies established its synthetic accessibility via Gould-Jacobs cyclization and Pd-catalyzed functionalization [9]. The unsubstituted 1H-pyrrolo[2,3-b]pyridin-4-amine (CID 639249) served as a foundational building block, though its moderate potency and metabolic instability limited therapeutic utility [1] [6]. Key milestones included:
Second Generation (2000s-2010s): Halogenation and Directed FunctionalizationStrategic halogenation addressed limitations of the parent scaffold:
Table 2: Evolution of Key Pyrrolopyridine Scaffolds in Drug Discovery
Generation | Representative Compound | Key Structural Features | Primary Therapeutic Applications | Synthetic Challenges |
---|---|---|---|---|
1st | 1H-pyrrolo[2,3-b]pyridin-4-amine | Unsubstituted core | Kinase/Dopamine receptor probes | Low reactivity, limited derivatization sites |
2nd | 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine | C6 Chlorine for cross-coupling | Kinase inhibitor intermediates | Metabolic instability of C-Cl bond |
Optimized | 6-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine | C6 Fluorine for stability & binding | Advanced kinase/D4 receptor candidates | Regioselective fluorination, SEM deprotection issues |
Modern Era (Post-2010): Targeted Optimization & Clinical TranslationSynthetic innovations overcame key hurdles in 6-fluoro analog production:
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8